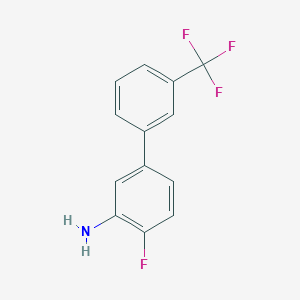

3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl

Übersicht

Beschreibung

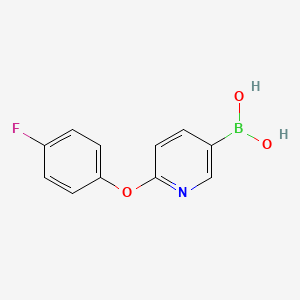

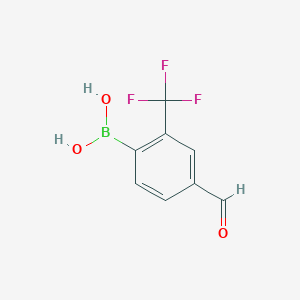

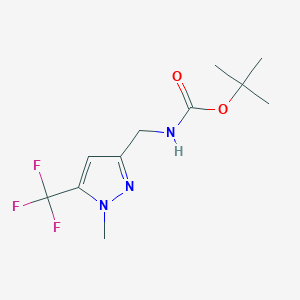

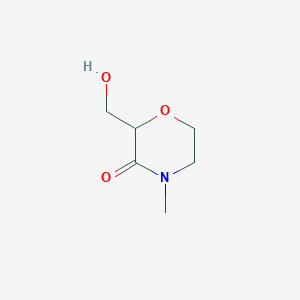

The compound “3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl” is a biphenyl derivative. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond. In this case, the biphenyl is substituted with an amino group (-NH2), a fluoro group (-F), and a trifluoromethyl group (-CF3). These substituents can significantly affect the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings connected by a single bond, with the various substituents attached to the rings. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the amino, fluoro, and trifluoromethyl groups. For example, the amino group might participate in reactions such as acylation or alkylation, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the presence of the various substituents. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties such as solubility and stability .Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Trifluoromethylpyridines, which can be synthesized using compounds like “4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives also find applications in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .

Synthesis of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Synthesis of 1,2,4-Triazoles

Trifluoromethyl-substituted 1,2,4-triazoles, which can be synthesized using compounds like “4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine”, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Inhibitor of Blood Coagulation Factor Xa

“4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine” can be used in the synthesis of highly potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa .

Copper-Catalyzed Synthesis

This compound can be used in copper-catalyzed synthesis processes . The optimized condition for the process involves the use of CuI (10 mol%), Phen (10 mol%) and DBU (2.0 eq.) in CH 3 CN at 65 °C for 4 h .

Wirkmechanismus

Target of Action

Many aromatic amines and fluorinated compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

Without specific information on “4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine”, it’s hard to say exactly how it interacts with its targets. Aromatic amines can participate in hydrogen bonding and π-π stacking interactions, which can influence their binding to biological targets .

Biochemical Pathways

Aromatic amines and fluorinated compounds can potentially affect a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

Fluorinated compounds often have improved metabolic stability, and aromatic amines can be subject to various metabolic reactions including n-acetylation and oxidation .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine”. For example, the ionization state of the amine group could be influenced by pH, which could in turn affect its interaction with biological targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-5-[3-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPLDPZTHCHRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

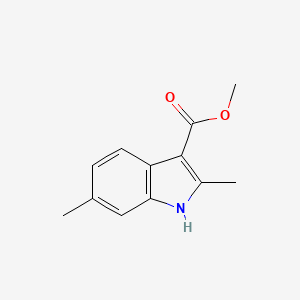

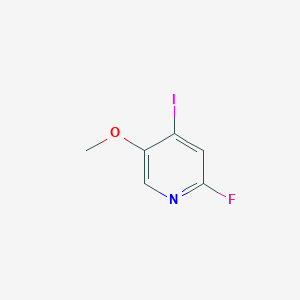

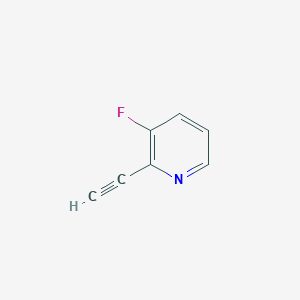

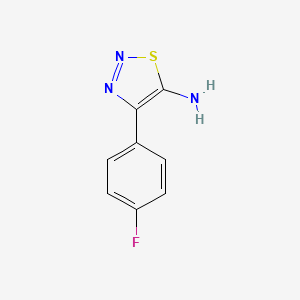

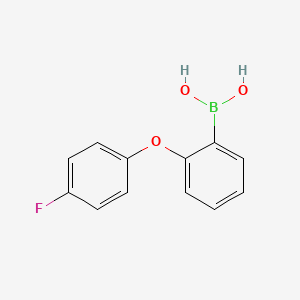

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)

![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)

![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxylic acid](/img/structure/B1446537.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)

![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)